

A Comparative Guide to CD73 Inhibitors: AB680 (Quemliclustat) vs. Oleclumab (MEDI9447)

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Compound of Interest		
Compound Name:	CD73-IN-6	
Cat. No.:	B15144395	Get Quote

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This guide provides an objective comparison of two prominent CD73 inhibitors, the small molecule AB680 (quemliclustat) and the monoclonal antibody Oleclumab (MEDI9447). We will delve into their cross-reactivity between human and mouse CD73, potency, and selectivity, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the critical evaluation and potential replication of these findings.

Introduction to CD73 Inhibition

The ecto-5'-nucleotidase, CD73, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immune responses. Inhibition of CD73 is therefore a promising strategy in cancer immunotherapy. This guide focuses on two clinical-stage inhibitors representing different therapeutic modalities: AB680, a small molecule, and Oleclumab, a monoclonal antibody.

The CD73-Adenosine Signaling Pathway

The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Extracellular ATP, often released by stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine

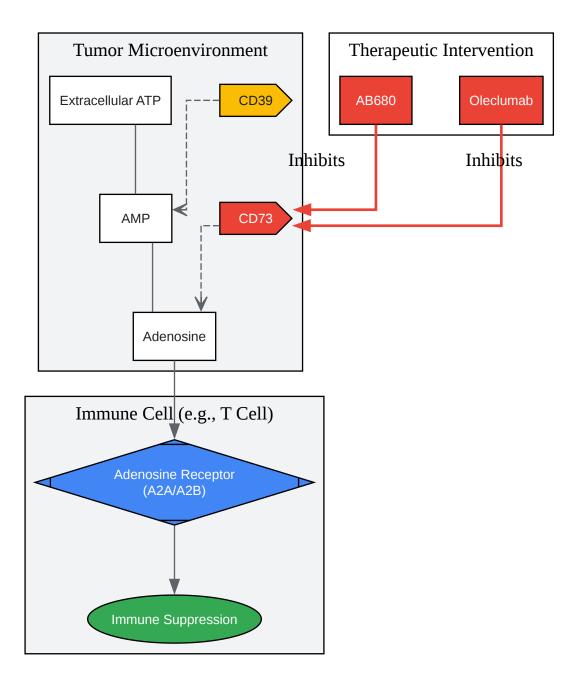




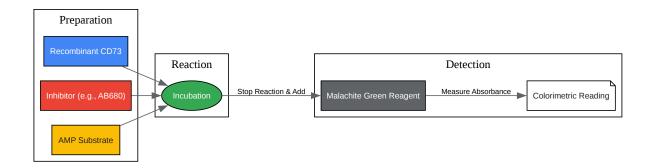


then binds to its receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.









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